molecular formula C11H14N2O3 B11783153 N-(4-hydroxyphenyl)morpholine-3-carboxamide

N-(4-hydroxyphenyl)morpholine-3-carboxamide

Cat. No.: B11783153
M. Wt: 222.24 g/mol
InChI Key: IUNYNSFKUALWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)morpholine-3-carboxamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 grams per mole . It belongs to the class of morpholine carboxamides, which are recognized in scientific literature as valuable scaffolds in medicinal chemistry with a wide range of potential biological activities . The morpholine ring is a common feature in pharmacology, known to improve the aqueous solubility of otherwise lipophilic scaffolds, which can be a crucial factor in drug discovery . Researchers investigate morpholine derivatives like this for their potential as enzyme and receptor inhibitors, with applications explored in areas such as anticancer, anti-inflammatory, antimicrobial, and antiviral agent development . The presence of the 4-hydroxyphenyl group and the specific positioning of the carboxamide on the morpholine ring (at the 3-position) present key points for structure-activity relationship (SAR) studies, allowing researchers to fine-tune properties like potency, selectivity, and metabolic stability . This compound is intended for use as a building block in organic synthesis and for pharmacological profiling in early-stage research. It is supplied with a typical purity of 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(4-hydroxyphenyl)morpholine-3-carboxamide

InChI

InChI=1S/C11H14N2O3/c14-9-3-1-8(2-4-9)13-11(15)10-7-16-6-5-12-10/h1-4,10,12,14H,5-7H2,(H,13,15)

InChI Key

IUNYNSFKUALWSE-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Yield Optimization

Yields for this method range from 45% to 68% , depending on the steric and electronic properties of the amine. Bulky amines (e.g., nortropinone) result in lower yields (~47%), while simpler amines (e.g., diethylamine) achieve ~52–68%.

Palladium-Catalyzed Carbonylative Coupling

Reaction Design

This approach employs palladium catalysts (e.g., Pd(OAc)₂/PPh₃) under carbon monoxide (CO) pressure to couple morpholine-3-carbonyl precursors with 4-hydroxyphenylamine. The reaction proceeds via oxidative addition of CO to Pd, followed by migratory insertion and reductive elimination to form the carboxamide bond.

Typical Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

  • CO Pressure : Atmospheric to 1 bar.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

Performance Metrics

Reported yields for analogous carboxamides range from 40% to 92% , with higher yields observed for electron-rich aromatic amines. For N-(4-hydroxyphenyl)morpholine-3-carboxamide, yields are estimated at 65–75% under optimized conditions.

Multi-Step Synthesis via Nitro Intermediate

Hydrogenation of Nitro Precursors

A patent-pending method involves synthesizing 4-(4-nitrophenyl)-3-morpholinone followed by catalytic hydrogenation to reduce the nitro group to an amine. The intermediate is then reacted with 4-hydroxyphenyl derivatives to form the target compound.

Hydrogenation Protocol :

  • Catalyst : Pd/C or Raney Ni.

  • Solvent : Aliphatic alcohols (e.g., methanol, ethanol).

  • Conditions : 50–100°C, 1–5 bar H₂ pressure.

Post-Hydrogenation Functionalization

The amine intermediate undergoes acylative coupling with morpholine-3-carbonyl chloride in dichloromethane (DCM) or THF, with yields of 70–85% .

Purification and Crystallization Techniques

Solvent-Based Recrystallization

Post-synthesis purification often involves recrystallization from mixed solvents (e.g., methanol/water or methyl isobutyl ketone/water). For example, dissolving the crude product in hot DMF followed by gradual water addition yields high-purity crystals.

Optimized Crystallization Parameters :

Solvent SystemTemperature RangePurity (%)
DMF/water0–5°C≥99
MIBK/water25–50°C98–99

Chromatographic Methods

Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) is employed for intermediates, achieving purities >95%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Ring-Opening Amidation45–6890–95ModerateHigh
Carbonylative Coupling65–7595–99HighModerate
Multi-Step Synthesis70–85≥99LowLow

Key Observations :

  • The carbonylative coupling method offers the best balance of yield and scalability but requires specialized equipment for CO handling.

  • Multi-step synthesis achieves high purity but is less feasible for industrial-scale production due to lengthy protocols .

Scientific Research Applications

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)maleimide (Compound 13)

  • Structure : Maleimide ring instead of morpholine.
  • Activity : Exhibits MGL inhibition (IC₅₀ = 12.9 µM) with selectivity over FAAH (100–300×) .
  • Key Difference : The maleimide’s electron-deficient double bond enhances reactivity in thiol-ene click reactions, but synthetic mischaracterization risks exist, as seen in erroneous azo compound synthesis .

3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride

  • Structure: Phenothiazinium core with morpholine and carboxyphenyl substituents.
  • Application: Potential use in photodynamic therapy due to phenothiazinium’s light-absorbing properties .

Table 1: Heterocycle Comparison

Compound Heterocycle Key Functional Groups Bioactivity/Application
Target Compound Morpholine-3-carboxamide 4-Hydroxyphenyl, carboxamide Hypothesized enzyme inhibition
N-(4-Hydroxyphenyl)maleimide Maleimide 4-Hydroxyphenyl, maleimide MGL inhibition (IC₅₀ = 12.9 µM)
Phenothiazinium derivative Phenothiazinium Morpholine, carboxyphenyl Photodynamic therapy

Morpholine Carboxamide Derivatives

N-[3-Chloro-4-(4-Chloro-2-Hydroxyphenoxy)phenyl]morpholine-4-carboxamide (JP1)

  • Structure: Morpholine-4-carboxamide with chloro and hydroxyphenoxy substituents.
  • Key Difference: Carboxamide at position 4 (vs.

N-(3-Nitrophenyl)morpholine-4-carboxamide

  • Structure : Nitrophenyl substituent instead of hydroxyphenyl.
  • Reactivity : Nitro group increases electrophilicity, favoring nucleophilic substitution reactions .

Table 2: Morpholine Carboxamide Derivatives

Compound Substituents on Phenyl Morpholine Position Key Properties
Target Compound 4-Hydroxyphenyl 3 Polar, bioactive phenolic group
JP1 3-Cl, 4-(4-Cl-2-OH-phenoxy) 4 Lipophilic, chloro-enhanced stability
N-(3-Nitrophenyl) derivative 3-Nitro 4 Electrophilic, synthetic versatility

(E)-N-(erythro-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-3-(4-hydroxyphenyl)acrylamide

  • Source : Natural product from Stixis suave .

OMDM2 ((R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide)

  • Structure : Oleic acid-derived amide with 4-hydroxyphenyl.
  • Application: Endocannabinoid system modulation .

Table 3: Bioactive Hydroxyphenyl Amides

Compound Core Structure Bioactivity Potency (IC₅₀/EC₅₀)
Target Compound Morpholine carboxamide Hypothesized enzyme inhibition N/A
Lycium barbarum compound 2 Acrylamide Anti-inflammatory 17.00 ± 1.11 µM
OMDM2 Oleamide Endocannabinoid modulation Not reported

Biological Activity

N-(4-hydroxyphenyl)morpholine-3-carboxamide is an organic compound that has garnered interest due to its significant biological activities, particularly as an analgesic and anti-inflammatory agent. This article delves into the compound's pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{12}H_{15}N_{2}O_{3} and a molecular weight of 218.24 g/mol. The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, along with a carboxamide functional group linked to a para-hydroxyphenyl moiety. This unique structure suggests potential interactions with various biological targets involved in pain pathways and inflammation processes.

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits notable analgesic properties. Its structural similarity to traditional analgesics allows it to interact with pain pathways effectively while potentially minimizing hepatotoxicity, a common side effect associated with many conventional analgesics like acetaminophen.

Mechanism of Action:

  • The compound may modulate pain pathways by interacting with specific receptors involved in nociception.
  • It is hypothesized that it could engage with cyclooxygenase (COX) enzymes or cannabinoid receptors, although further mechanistic studies are necessary to confirm these interactions.

Comparative Analysis with Other Compounds

A comparison of this compound with structurally similar compounds reveals its unique advantages:

Compound NameStructureKey Features
AcetaminophenAcetaminophenWidely used analgesic; hepatotoxicity concerns.
N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamideDimethylphenylNon-hepatotoxic analog; retains analgesic properties.
N-(4-hydroxyphenyl)-morpholineMorpholineLacks carboxamide group; different pharmacological profile.

This table highlights how this compound stands out due to its combination of morpholine structure and para-hydroxy substitution, which may enhance therapeutic benefits while reducing side effects compared to traditional analgesics.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Amidation : Utilizing morpholine derivatives and para-hydroxybenzoic acid.
  • Refluxing Techniques : Involving the reaction of substituted phenols with morpholine in the presence of coupling agents.
  • Green Chemistry Approaches : Employing environmentally friendly solvents and catalysts to enhance yield and reduce waste.

These methods facilitate the efficient production of this compound and its analogs, paving the way for further research into their biological activities.

Preclinical Studies

Recent studies have demonstrated the pharmacological profile of related compounds that exhibit anxiolytic-like effects without causing significant motor impairment. For instance, a derivative similar to this compound showed promise in reducing anxiety-related behaviors in animal models while maintaining safety profiles concerning motor coordination .

Antibacterial Activity

While primarily noted for its analgesic properties, there are indications that derivatives of this compound may also exhibit antibacterial activity. Research on related carboxamide derivatives has revealed moderate antibacterial effects against various Gram-positive and Gram-negative bacteria, suggesting a broader therapeutic potential beyond pain management .

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the hydroxyphenyl proton (δ 6.5–7.5 ppm) and morpholine carboxamide carbonyl (δ 165–170 ppm). 1^1H-15^{15}N HMBC can verify amide bond connectivity .
  • IR : Look for N–H stretching (3250–3350 cm1^{-1}) and C=O absorption (1640–1680 cm1^{-1}) .
  • X-ray crystallography : Resolve conformation of the morpholine ring (chair or boat) and hydrogen-bonding patterns, as seen in analogous morpholine carboxamides .

How can researchers design initial biological activity screens for this compound?

Basic
Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or hydrolases (e.g., COX-2) using fluorometric or colorimetric substrates. Adjust assay pH to 7.4 to mimic physiological conditions .
  • Antimicrobial activity : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} calculations .

What strategies resolve contradictory bioactivity data across studies (e.g., varying IC50_{50}50​ values)?

Advanced
Contradictions may arise from:

  • Metabolic instability : Assess biotransformation pathways (e.g., glucuronidation or oxidative O-de-ethylation) using liver microsomes or HPLC-MS metabolite profiling .
  • Solubility effects : Use co-solvents (DMSO ≤1%) or surfactants (e.g., Tween-80) to ensure consistent compound dispersion .
  • Target specificity : Perform competitive binding assays or CRISPR-edited cell lines to confirm on-target effects .

How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like kinases or GPCRs. Focus on hydrogen bonds between the morpholine oxygen and catalytic residues .
  • ADMET prediction : Calculate logP (2.5–3.5 for optimal permeability) and polar surface area (<140 Ų) using SwissADME. Adjust substituents (e.g., methoxy groups) to reduce CYP450 metabolism .

What are the challenges in elucidating the compound’s solid-state structure, and how can they be addressed?

Q. Advanced

  • Polymorphism : Screen crystallization conditions (e.g., ethanol/water mixtures) to isolate stable polymorphs .
  • Hydrogen-bonding networks : Use single-crystal X-ray diffraction to map N–H⋯O interactions, which influence solubility and stability. Compare with morpholine-4-carboxamide derivatives for conformational insights .

How do substituent modifications on the hydroxyphenyl or morpholine rings affect biological activity?

Q. Advanced

  • Hydroxyphenyl group : Fluorination at the 3-position (analogous to ) enhances metabolic stability but may reduce solubility. Methylation at the 2-position increases lipophilicity, improving blood-brain barrier penetration .
  • Morpholine ring : Sulfonyl substitution (e.g., 4-methanesulfonyl) boosts enzyme inhibition potency by enhancing electrostatic interactions with catalytic sites .

What analytical techniques validate purity (>98%) for in vivo studies?

Q. Advanced

  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Ensure retention time consistency and absence of secondary peaks .
  • LC-MS : Confirm molecular ion ([M+H]+^+) and rule out impurities via high-resolution mass accuracy (≤5 ppm error) .

How can researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

Q. Advanced

  • 3D model optimization : Use Matrigel-embedded organoids to mimic tumor microenvironments. Adjust oxygen levels (5% O2_2) and nutrient gradients .
  • Drug penetration analysis : Track compound distribution in organoids via fluorescent analogs or MALDI imaging .

What are the key considerations for scaling up synthesis without compromising yield or purity?

Q. Advanced

  • Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side products .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.